molecular formula C2H8AlNO4 B15148115 Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)-

Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)-

Cat. No.: B15148115
M. Wt: 137.07 g/mol
InChI Key: RBNPZEHAODHBPZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum, (glycinato-κN,κO)dihydroxy-, (T-4)-, also known as dihydroxyaluminum glycinate or aluminum glycinate hydrate (CAS 41354-48-7), is a coordination complex of aluminum with glycine. Its molecular formula is C₂H₆AlNO₄·xH₂O, featuring a tetrahedral (T-4) geometry where glycine acts as a bidentate ligand through its amino (κN) and carboxylate (κO) groups . This compound is classified as an amphoteric ionic surfactant and is widely used as an antacid due to its ability to neutralize gastric acid while forming stable colloidal suspensions in water (pH ~7.4) .

Properties

Molecular Formula

C2H8AlNO4

Molecular Weight

137.07 g/mol

InChI

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1

InChI Key

RBNPZEHAODHBPZ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O[Al])N.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- typically involves the reaction of aluminum hydroxide with glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is usually obtained in solid form and is highly soluble in water .

Comparison with Similar Compounds

Comparison with Structurally Similar Glycinato Complexes

Glycinato-metal complexes share ligand-binding similarities but differ in central metal ions, coordination geometry, and applications. Key examples include:

Table 1: Structural analogs of aluminum glycinate
Compound Name CAS Number Central Metal Geometry Key Properties/Applications Reference
Aluminum glycinate hydrate 41354-48-7 Aluminum T-4 Antacid, amphoteric surfactant
Cadmium, ((glycinato-κN,κO)(2-))-, (T-4)- N/A Cadmium T-4 Toxicological studies; limited industrial use
Zincate(2-), glycinato complex 14689-29-3 Zinc OC-6-21 Catalyst in organic synthesis
Cuprate(2-), glycinato complex 15170-14-6 Copper OC-6-21 Electrochemical applications

Key Differences :

  • Coordination Geometry : Aluminum glycinate adopts a tetrahedral (T-4) structure, whereas zinc and copper glycinato complexes often exhibit octahedral (OC-6-21) geometries due to their larger ionic radii and higher coordination numbers .
  • Bioactivity : Aluminum glycinate is pharmacologically active as an antacid, while cadmium glycinato complexes are associated with toxicity risks .

Comparison with Functional Analogs (Aluminum-Based Antacids)

Aluminum glycinate is compared to other aluminum-containing antacids based on efficacy, solubility, and side effects:

Table 2: Pharmacological comparison of aluminum-based antacids
Compound Name CAS Number Formula Solubility in Water pH of Suspension Key Advantages Limitations Reference
Aluminum glycinate hydrate 41354-48-7 C₂H₆AlNO₄·xH₂O Insoluble (colloid) 7.4 Rapid neutralization, minimal systemic absorption Constipation risk
Dihydroxyaluminum sodium carbonate 539-68-4 CH₂AlNaO₄ Insoluble 9.7 High acid-neutralizing capacity Alkalosis risk due to high pH
Aluminum hydroxide 21645-51-2 Al(OH)₃ Insoluble 9.0–10.0 Low cost, widely available Constipation, phosphate depletion

Key Findings :

  • pH Profile : Aluminum glycinate’s neutral suspension pH (7.4) reduces gastrointestinal irritation compared to alkaline agents like dihydroxyaluminum sodium carbonate (pH 9.7) .
  • Safety : Glycinate’s colloidal stability minimizes systemic aluminum absorption, lowering toxicity risks compared to aluminum hydroxide .

Comparison with Amphoteric Surfactants

Aluminum glycinate’s amphoteric nature distinguishes it from other surfactants:

Table 3: Comparison of amphoteric surfactants
Compound Name Type Charge Behavior Applications Reference
Aluminum glycinate hydrate Amino acid-based pH-dependent (+/- charge) Pharmaceuticals, personal care
Cocamidopropyl betaine Betaine-based Cationic at low pH Detergents, shampoos
Sodium lauroamphoacetate Acetate-based Amphoteric across pH range Cosmetics, mild cleansers

Key Insight: Aluminum glycinate’s amino acid backbone enhances biocompatibility, making it suitable for medical formulations, whereas betaine-based surfactants are preferred in consumer products for foaming properties .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Aluminum, (glycinato-κN,κO)dihydroxy-, (T-4)-, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized by reacting aluminum hydroxide with glycine under controlled pH conditions (8–10). A common approach involves refluxing equimolar quantities of aluminum hydroxide and glycine in aqueous medium at 80–90°C for 4–6 hours. Post-synthesis, purification via vacuum filtration and recrystallization in ethanol-water mixtures improves purity (>98%) . Characterization using FT-IR (e.g., Al-O stretching at ~550 cm⁻¹) and elemental analysis (C₂H₆AlNO₄·xH₂O) is critical to confirm structural integrity .
Key Synthesis Parameters
Reactants: Aluminum hydroxide, glycine
Solvent: Deionized water
Temperature: 80–90°C
pH: 8–10 (adjusted with NaOH)
Yield: ~85% (post-purification)

Q. What analytical techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer : X-ray crystallography (single-crystal or powder diffraction) is essential for confirming the (T-4) tetrahedral geometry . Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals dehydration steps (e.g., loss of xH₂O at 100–150°C) and thermal stability up to 250°C . Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies aluminum content, while NMR (¹³C, ²⁷Al) resolves coordination environments (e.g., κN/κO binding modes) .

Q. How does the compound’s zwitterionic nature influence its solubility and reactivity?

  • Methodological Answer : The zwitterionic structure (Al³+ coordinated to glycine’s carboxylate and amino groups) enhances solubility in polar solvents like water and ethanol. Reactivity studies using pH-dependent solubility tests show precipitation below pH 4 due to protonation of the glycinate ligand . Conductivity titration can map ionic interactions in aqueous solutions, revealing buffering capacity in neutral pH ranges .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antacid properties in gastrointestinal models?

  • Methodological Answer : In vitro gastric fluid simulations (pH 1–3) demonstrate neutralization via ligand exchange, where glycinate releases hydroxyl ions to buffer HCl. Kinetic studies using stopped-flow spectrophotometry reveal rapid neutralization (t₁/₂ < 30 sec) due to high surface area and ligand lability. Comparative studies with aluminum hydroxide show reduced side effects (e.g., constipation) due to glycine’s mucosal protective role .

Q. How do environmental factors (e.g., humidity, temperature) affect the compound’s stability in solid-state formulations?

  • Methodological Answer : Accelerated stability testing (ICH guidelines) under 40°C/75% RH for 6 months shows hygroscopicity-driven degradation (≤5% mass gain). Pairing with desiccants (silica gel) in packaging reduces hydrolysis. Solid-state NMR and PXRD track amorphous-to-crystalline phase transitions, which alter dissolution kinetics .

Q. What computational models are suitable for predicting ligand-exchange dynamics in aqueous solutions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) model the energy barriers for glycinate dissociation. Molecular dynamics (MD) in explicit solvent (water) systems predict coordination shifts (e.g., Al–OH₂ formation) at varying pH. Validation via experimental EXAFS (Extended X-ray Absorption Fine Structure) confirms Al–O/N bond distances (~1.85 Å) .

Q. How can the compound’s interaction with biological macromolecules (e.g., proteins) be systematically studied?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities with serum albumin (Kd ~10⁻⁴ M). Circular dichroism (CD) spectroscopy tracks conformational changes in proteins upon aluminum complexation. In vitro cytotoxicity assays (e.g., MTT on Caco-2 cells) assess biocompatibility thresholds (IC₅₀ > 1 mM) .

Methodological Best Practices

  • Data Contradiction Analysis : Conflicting reports on hydration states (e.g., xH₂O in C₂H₆AlNO₄·xH₂O) require cross-validation via Karl Fischer titration and TGA .
  • Theoretical Frameworks : Link studies to coordination chemistry principles (e.g., hard/soft acid-base theory) and bioavailability models (e.g., Freeman-Carroll kinetics) .
  • Experimental Design : Use factorial designs to optimize synthesis parameters (pH, temperature) and DoE (Design of Experiments) for stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.